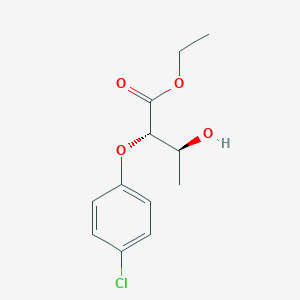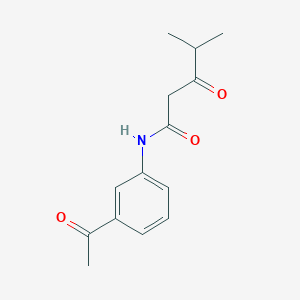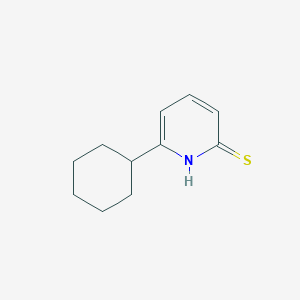![molecular formula C17H21NO3S B12526530 Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- CAS No. 652155-27-6](/img/structure/B12526530.png)
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-[1-(4-methoxyphenyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing tumor growth or combating bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N-phenyl-: Another sulfonamide derivative with a phenyl group attached to the nitrogen atom.
Benzenesulfonamide, N-(4-methoxyphenyl)-: Similar structure but lacks the propyl group.
Benzenesulfonamide, N-(4-methylphenyl)-: Similar structure but lacks the methoxy group.
Uniqueness
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is unique due to the presence of both the methoxyphenyl and propyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
652155-27-6 |
|---|---|
Molekularformel |
C17H21NO3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-17(14-7-9-15(21-3)10-8-14)18-22(19,20)16-11-5-13(2)6-12-16/h5-12,17-18H,4H2,1-3H3 |
InChI-Schlüssel |
NSVZFAYKVHAFMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)


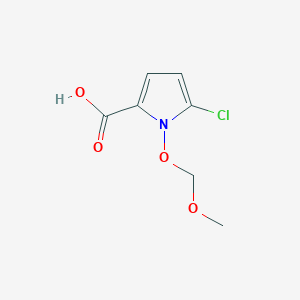
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
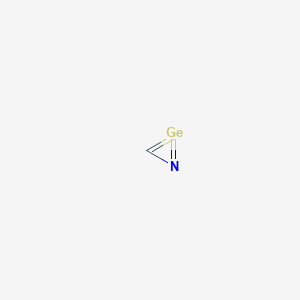

![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
